Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Description
Chemical Identity and Properties
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate (CAS: 883984-95-0) is a spirocyclic compound with the molecular formula C₁₉H₁₈ClN₃O₄ and a molecular weight of 387.83 g/mol . It exists as a powder or liquid with a purity of ≥95% (industrial or reagent grade) and requires storage in a sealed container to avoid moisture . The compound is commercially available from suppliers like Amadis Chemical and ACE Biolabs, with applications in medicinal chemistry, drug discovery, and biomedical research .
Structural Features
The molecule features a spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine] core, where the piperidine ring is fused to a pyrido-oxazine system via a spiro carbon. A chlorine substituent at the 7'-position and a benzyl carboxylate group at the 1-position differentiate it from analogous spirocycles . Its synthesis involves hydrogenation of intermediates using palladium catalysts, as described in a multi-step procedure yielding the hydrochloride salt .
Properties
IUPAC Name |
benzyl 7-chloro-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-15-7-6-14-16(21-15)22-17(24)27-19(14)8-10-23(11-9-19)18(25)26-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFWVGMXDFRSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(NC(=O)O2)N=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731170 | |
| Record name | Benzyl 7'-chloro-2'-oxo-1',2'-dihydro-1H-spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883984-95-0 | |
| Record name | Phenylmethyl 7′-chloro-1′,2′-dihydro-2′-oxospiro[piperidine-4,4′-[4H]pyrido[2,3-d][1,3]oxazine]-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883984-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 7'-chloro-2'-oxo-1',2'-dihydro-1H-spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d]oxazine]-1-carboxylate typically involves:
- Formation of the spiro[piperidine-pyrido-oxazine] core.
- Introduction of the 7'-chloro substituent.
- Installation of the benzyl carboxylate moiety.
The key steps include selective functional group transformations, coupling reactions, and purification by chromatographic methods.
Detailed Preparation Procedure
A representative preparation method is described as follows, with experimental conditions and yields:
This procedure yields Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d]oxazine]-1-carboxylate as a purified compound suitable for further applications.
Hydrogenation Step for Derivative Preparation
Hydrogenation is used to reduce intermediates or modify the spiro compound:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrogenation | Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro compound (16.4 g, 0.04 mol), Pd/C 10% (2-3 g), ethanol, room temperature, 9 h | Catalytic hydrogenation under hydrogen atmosphere to reduce or modify functional groups | 50% | Additional Pd/C added after 6 h to complete reaction |
This step is critical for obtaining the desired hydrogenated derivatives or for deprotection purposes.
Alternative Coupling Reactions
Various coupling reactions have been reported using spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one hydrochloride with different acyl or heterocyclic groups, often employing bases like N-ethyl-N,N-diisopropylamine or potassium carbonate in solvents such as N,N-dimethylformamide or 1-methyl-pyrrolidin-2-one at temperatures ranging from 20 °C to 130 °C.
| Example | Reagents & Conditions | Product Description | Yield (%) |
|---|---|---|---|
| Example 39 | 6-(5-fluoroindoline-1-carbonyl)pyrimidin-4-yl derivative, DIPEA, DMF, 20 °C, overnight | Formation of spiro compound with fluoroindoline moiety | 72% |
| Example 44 | 2-chloro-pyridin-4-yl-(4,5-difluoro-2,3-dihydro-indol-1-yl)-methanone, potassium carbonate, NMP, 130 °C, 10 h + RT overnight | Spiro compound with difluoroindoline substituent | 13% |
| Example 23 | 6-chloro-pyrimidin-4-ylamino derivative, DIPEA, DMF, 20 °C, overnight | Spiro compound with benzoxazolyl substituent | 9% |
These reactions demonstrate the versatility of the spiro intermediate in forming diverse derivatives through nucleophilic substitution or acylation reactions.
Summary Table of Key Preparation Data
| Reaction Type | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Carbamate formation & coupling | p-Nitrophenyl chloroformate, triethylamine, spiro compound, 0 °C to RT, 16 h | 72% | Controlled temperature, standard workup |
| Catalytic hydrogenation | Pd/C 10%, ethanol, RT, 9 h | 50% | Additional catalyst added mid-reaction |
| Nucleophilic substitution/acylation | DIPEA or K2CO3, DMF or NMP, 20-130 °C, overnight | 9-72% | Variable yields depending on substituent |
Research Findings and Considerations
The preparation of Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d]oxazine]-1-carboxylate is efficiently achieved via carbamate intermediate formation followed by coupling with the spiro[piperidine-pyrido-oxazine] core.
Hydrogenation using Pd/C is effective for modifying the compound or removing protecting groups, with moderate yields around 50% due to possible side reactions or catalyst deactivation.
The choice of base, solvent, and temperature significantly affects the yield and purity of the final product and derivatives, with milder conditions favoring higher yields.
Purification is typically conducted by silica gel chromatography or preparative HPLC-MS to ensure high purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a spiro structure that combines piperidine and pyrido[2,3-d][1,3]oxazine moieties, which are known for their biological activities. The presence of a chloro group and a carboxylate ester further enhances its reactivity and potential for various applications.
Pharmaceutical Development
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate has shown promise in pharmaceutical research, particularly in the development of novel therapeutic agents. Its structural analogs have been investigated for:
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : The compound's derivatives have been evaluated for their efficacy against bacterial and fungal strains, indicating a potential role as an antimicrobial agent.
Chemical Synthesis
The synthesis of this compound involves several key reactions:
- Hydrogenation Reactions : Utilizing palladium catalysts in ethanol under controlled conditions has been effective in synthesizing this compound from simpler precursors .
- Synthetic Pathways : A detailed synthetic route includes the formation of spiro compounds through cyclization reactions, which are crucial for generating the desired structural features.
Biological Research
Research into the biological effects of this compound has revealed its potential in:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems may provide insights into its utility as a neuroprotective agent or in treating neurodegenerative diseases.
- Enzyme Inhibition Studies : The compound has been assessed for its ability to inhibit specific enzymes linked to disease pathways, highlighting its potential as a lead compound for drug development.
Case Study 1: Antitumor Activity
A study conducted on structurally related compounds demonstrated significant cytotoxicity against A549 lung cancer cells. The results indicated that modifications to the benzyl group enhanced activity levels, suggesting that this compound could serve as a lead compound for further development in anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal evaluated the antimicrobial properties of benzyl derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent inhibitory effects, indicating that this compound might be beneficial in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Structural Impact on Bioactivity The pyrido[2,3-d][1,3]oxazine core in the target compound enhances conformational rigidity, critical for binding to the CGRP receptor. Analogues with pyrimidine or quinoline cores (e.g., 916420-27-4) show reduced affinity due to altered ring strain and electronic properties . The 7'-chloro substituent improves metabolic stability compared to non-halogenated spirocycles, as demonstrated in pharmacokinetic studies of HTL22562 .
Synthetic Accessibility
- The target compound is synthesized via hydrogenation of intermediates (e.g., spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride) using Pd/C catalysts, yielding ~49% purity after recrystallization . In contrast, tert-butyl derivatives (e.g., 916420-27-4) require milder conditions but offer higher similarity scores (0.88) due to shared piperidine-carboxylate motifs .
Pharmacological Profiles HTL22562, a derivative of the target compound, exhibits nanomolar potency (IC₅₀ = 1.2 nM) against the CGRP receptor, attributed to its extended hydrophobic side chains and spirocyclic rigidity . Non-spiro analogues (e.g., diethyl imidazopyridine dicarboxylates in ) lack the constrained geometry required for high receptor selectivity, resulting in weaker activity .
Notes on Contradictions and Limitations
Biological Activity
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate (CAS No. 883984-95-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H18ClN3O4
- Molecular Weight : 387.82 g/mol
- Structure : The compound features a complex spirocyclic structure that contributes to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities including:
- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound may induce cell cycle arrest and apoptosis in cancer cells without significantly affecting normal cells.
Case Study: MDA-MB-231 Cell Line
A study focused on the MDA-MB-231 human breast carcinoma cell line demonstrated the following:
- Inhibition of Cell Proliferation : The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.6 µM.
- Cell Cycle Effects : Treatment with the compound resulted in a significant arrest of the cell cycle at concentrations starting from 10 µM. This suggests a cytostatic effect rather than cytotoxicity.
The results indicated that small structural changes in the compound could lead to variations in biological activity, highlighting the importance of specific functional groups for optimal efficacy .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzyl 7'-chloro... | MDA-MB-231 | 0.6 | Cell cycle arrest |
| Reference Compound (e.g., Cisplatin) | Various | Varies | DNA damage |
Research Findings
Recent studies have further elucidated the biological mechanisms underlying the activity of this compound:
- Cell Viability Assays : The WST-1 assay demonstrated that the compound significantly reduced the number of viable cells in treated cultures compared to controls .
- Apoptosis Evaluation : Flow cytometry analyses indicated that while apoptosis was not significantly increased in some treatments, there was a notable effect on cell viability and growth inhibition .
- Structural Activity Relationship (SAR) : Variations in hydroxyl group positioning and other functional groups were shown to impact the biological activity significantly, underscoring the need for careful structural optimization in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate, and what key reaction conditions should be optimized?
- Methodology : The synthesis of spirocyclic piperidine derivatives typically involves multi-step reactions. For example, spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine] scaffolds are often constructed via cyclization reactions using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl carboxylate group . Critical steps include temperature control (0–25°C), stoichiometric ratios, and purification via silica gel chromatography or recrystallization. Kilogram-scale synthesis of related spiro compounds emphasizes alternative starting materials (e.g., bis-HCl salts) to improve yields (>77% overall) .
| Key Reagents/Conditions | Purpose |
|---|---|
| Benzyl chloroformate | Esterification of piperidine |
| Triethylamine | Base for HCl neutralization |
| Dichloromethane | Solvent for reaction medium |
| Silica gel chromatography | Purification of product |
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodology : Structural validation requires a combination of:
- 1H/13C NMR : Assign peaks to protons and carbons in the spirocyclic core and substituents (e.g., benzyl group at δ ~5.1 ppm for CH2; carbonyl carbons at ~170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. What strategies enhance the solubility of this compound for in vitro bioactivity assays?
- Methodology : Convert the free base to a hydrochloride salt, which improves aqueous solubility (e.g., 6-methoxyspiro-oxazine derivatives show enhanced stability and solubility as HCl salts) . Use co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) for hydrophobic compounds.
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its biological target engagement and metabolic stability?
- Mechanistic Insight : The spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine] core imposes conformational rigidity, enhancing binding affinity to targets like the CGRP receptor (e.g., HTL22562 achieves sub-nM potency due to optimal spatial orientation of pharmacophores) . The fused oxazine ring also reduces metabolic degradation by cytochrome P450 enzymes, as seen in related spiro compounds .
- Experimental Design : Compare metabolic stability in liver microsomes between spirocyclic and non-spiro analogs. Use molecular dynamics simulations to correlate rigidity with target binding .
Q. What is the hypothesized mechanism of action for this compound in modulating enzyme or receptor pathways?
- Evidence : Structurally analogous pyrido-pyrimidine derivatives modulate kinase or protease activity via competitive inhibition (e.g., binding to ATP pockets or allosteric sites) . For CGRP receptor antagonism, the spiro core likely occupies a hydrophobic subpocket, while the benzyl carboxylate interacts with polar residues (validated by 1.6 Å X-ray co-crystallography) .
- Validation : Perform competitive binding assays (e.g., TR-FRET) and site-directed mutagenesis to identify critical binding residues.
Q. How can researchers optimize synthetic routes to address low yields or scalability challenges?
- Case Study : A kilogram-scale synthesis of spiro[pyrido-oxazine] derivatives achieved 77% yield by:
- Replacing unstable intermediates with bis-HCl salts .
- Optimizing reaction time (24–48 hr) and temperature (40–60°C) to minimize side products.
- Implementing in-line analytics (e.g., HPLC monitoring) for real-time adjustments .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?
- Troubleshooting :
- Scenario 1 : Extra peaks in 1H NMR may indicate diastereomers. Use chiral HPLC or recrystallization to isolate enantiomers .
- Scenario 2 : Discrepancies in HRMS could arise from isotopic impurities. Re-run MS with higher resolution or alternative ionization (e.g., ESI vs. MALDI) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (ICH guidelines):
- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
- Monitor degradation via HPLC (e.g., area% of parent compound >95%) .
- Findings : Benzyl esters are prone to hydrolysis under alkaline conditions. Stabilize formulations at pH 4–6 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
